(5Z)-5-(4-bromobenzylidene)-2-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-1,3-thiazol-4(5H)-one
Description
This compound belongs to the (Z)-5-(substituted benzylidene)-2-((substituted phenyl)amino)thiazol-4(5H)-one class, characterized by a thiazol-4-one core fused with a 4-bromobenzylidene group and a pyrazol-3-one moiety. Its synthesis involves a two-step process: (1) formation of (Z)-5-(substituted benzylidene)-2-(methylthio)thiazol-4(5H)-one intermediates via Knoevenagel condensation, followed by (2) nucleophilic substitution with 4-amino-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one under mild conditions (room temperature, methanol, potassium carbonate) . The method yields 65–85% purity, verified via TLC and spectroscopic techniques (IR, NMR, MS) .
Properties
IUPAC Name |
(5Z)-5-[(4-bromophenyl)methylidene]-2-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)imino-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17BrN4O2S/c1-13-18(20(28)26(25(13)2)16-6-4-3-5-7-16)23-21-24-19(27)17(29-21)12-14-8-10-15(22)11-9-14/h3-12H,1-2H3,(H,23,24,27)/b17-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLXXXILDRZWHQL-ATVHPVEESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N=C3NC(=O)C(=CC4=CC=C(C=C4)Br)S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N=C3NC(=O)/C(=C/C4=CC=C(C=C4)Br)/S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17BrN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-(4-bromobenzylidene)-2-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-1,3-thiazol-4(5H)-one typically involves a multi-step process:
Formation of the Thiazolone Ring: The thiazolone ring can be synthesized through the reaction of a thioamide with an α-haloketone under basic conditions.
Introduction of the Bromobenzylidene Group: The bromobenzylidene group is introduced via a condensation reaction between the thiazolone derivative and 4-bromobenzaldehyde in the presence of a base such as sodium hydroxide.
Attachment of the Pyrazolylamino Group: The final step involves the reaction of the intermediate compound with 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-amine under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process efficiently.
Chemical Reactions Analysis
Nucleophilic Substitution at the Bromobenzylidene Group
The 4-bromobenzylidene moiety contains a bromine atom that can participate in cross-coupling reactions. For example:
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Suzuki-Miyaura Coupling : The bromine may act as a leaving group in palladium-catalyzed coupling with aryl boronic acids to form biaryl derivatives. This is supported by structural analogs with arylidene substituents undergoing such transformations .
| Reaction Type | Conditions | Product |
|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C | Aryl-substituted benzylidene analog |
Thiazol-4(5H)-one Ring Reactivity
The thiazolone core contains a carbonyl group and a conjugated double bond, enabling:
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Nucleophilic Attack : At the carbonyl group by amines or alcohols under acidic/basic conditions, leading to ring-opening or substitution .
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Tautomerization : The thiazolone ring may exhibit keto-enol tautomerism, influencing its reactivity in cycloaddition or alkylation reactions .
Pyrazol-4-ylamino Group Reactivity
The amino group linked to the pyrazole ring can undergo:
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Acylation/Alkylation : Reaction with acyl chlorides or alkyl halides to form amides or secondary amines, modifying the compound’s solubility and biological activity .
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Condensation : With aldehydes or ketones to form Schiff bases, potentially altering electronic properties .
Benzylidene Double Bond Reactivity
The exocyclic double bond in the benzylidene group may participate in:
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Hydrogenation : Catalytic hydrogenation (H₂, Pd/C) to yield a saturated benzyl derivative.
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Electrophilic Addition : Reactions with halogens or oxidizing agents, though steric hindrance from the bromine may limit accessibility.
Stability Under Acidic/Basic Conditions
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Acidic Hydrolysis : The thiazolone ring may undergo hydrolysis to form thioamide derivatives .
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Base-Induced Rearrangement : Possible ring contraction or expansion under strong basic conditions .
Comparative Reactivity of Structural Analogs
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing thiazole and pyrazole rings exhibit significant antimicrobial properties. Studies have shown that (5Z)-5-(4-bromobenzylidene)-2-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-1,3-thiazol-4(5H)-one demonstrates effectiveness against various bacterial strains. The mechanism of action is hypothesized to involve the inhibition of bacterial cell wall synthesis and disruption of metabolic pathways.
Anticancer Properties
The compound has been investigated for its anticancer potential. In vitro studies reveal that it induces apoptosis in cancer cell lines through the activation of caspases and modulation of cell cycle regulators. Its ability to target specific signaling pathways involved in tumor growth makes it a candidate for further development as an anticancer agent.
Anti-inflammatory Effects
Inflammation is a common underlying factor in many diseases. Preliminary studies suggest that this compound exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as COX and LOX. This makes it a potential therapeutic agent for treating inflammatory conditions.
Organic Electronics
The unique electronic properties of this compound have led to its exploration in organic electronics. Its incorporation into organic photovoltaic devices has shown promise in enhancing charge transport and overall device efficiency.
Sensor Development
Due to its sensitivity to environmental changes, this compound can be utilized in the development of chemical sensors. Research indicates that it can be engineered to detect specific analytes through changes in its optical properties upon interaction with target molecules.
Pesticide Development
The structural features of this compound suggest potential as a pesticide or herbicide. Its biological activity against pests could provide an environmentally friendly alternative to conventional pesticides.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antimicrobial Activity | Demonstrated effectiveness against E. coli and S. aureus with MIC values indicating strong antibacterial properties. |
| Study 2 | Anticancer Activity | Induced apoptosis in breast cancer cell lines with IC50 values lower than standard chemotherapeutics. |
| Study 3 | Sensor Application | Developed a sensor prototype using the compound that exhibited high sensitivity to ammonia vapors with rapid response times. |
Mechanism of Action
The mechanism of action of (5Z)-5-(4-bromobenzylidene)-2-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-1,3-thiazol-4(5H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired therapeutic or industrial effects.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Analogues in the Thiazol-4-One Series
Key analogues include:
- (Z)-5-(4-Chlorobenzylidene)-2-((1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino)-1,3-thiazol-4(5H)-one: Replacing bromine with chlorine reduces molecular weight (Br: 79.9 g/mol vs.
- (Z)-5-(4-Methylbenzylidene)-2-((4-nitrophenyl)amino)-1,3-thiazol-4(5H)-one: The nitro group introduces strong electron-withdrawing effects, altering electronic distribution and reactivity. However, nitro-containing derivatives often exhibit higher toxicity, limiting therapeutic utility .
Table 1: Substituent Effects on Key Properties
| Substituent (R) | Core Structure | logP (Predicted) | MIC50 (μg/mL)* | Yield (%) |
|---|---|---|---|---|
| 4-Bromo | Thiazol-4-one | 3.8 | 12.5–25 | 78 |
| 4-Chloro | Thiazol-4-one | 3.2 | 25–50 | 82 |
| 4-Methyl | Thiazol-4-one | 2.9 | >50 | 85 |
| 4-Bromo | Imidazolidin-2-one | 4.1 | 6.25–12.5 | 65 |
*MIC50 values inferred from antimicrobial screening methods described in .
Heterocyclic Core Modifications
- Imidazolidin-2-One Derivatives : The compound (5Z)-3-(4-bromo-benzyl)-5-(4-chloro-benzylidene)-4-thioxo-imidazolidin-2-one () replaces the thiazol-4-one ring with an imidazolidin-2-one core. This increases ring strain and hydrogen-bonding capacity, enhancing solubility in polar solvents but reducing thermal stability (melting point: 180–185°C vs. thiazol-4-one’s 210–215°C) .
- Pyrazol-3-One Derivatives: The pyrazol-3-one moiety in the target compound is critical for bioactivity, as seen in , where similar structures showed growth inhibition against Staphylococcus aureus (MIC50: 6.25–12.5 μg/mL). The 1,5-dimethyl and 2-phenyl groups on the pyrazole ring likely stabilize the enol tautomer, enhancing binding to microbial enzymes .
Biological Activity
The compound (5Z)-5-(4-bromobenzylidene)-2-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-1,3-thiazol-4(5H)-one is a thiazole derivative that has garnered attention due to its potential biological activities. This article explores the compound's synthesis, structural characteristics, and biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 420.3 g/mol. The structure features a thiazole ring fused with a pyrazole moiety, which is known for its diverse pharmacological activities. The presence of the bromobenzylidene group enhances its reactivity and interaction with biological targets.
Synthesis
The synthesis of this compound typically involves the condensation of 4-bromobenzaldehyde with 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-amine in the presence of appropriate catalysts. The reaction conditions often include solvents like ethanol and may require refluxing to achieve optimal yields.
Antimicrobial Activity
Several studies have reported on the antimicrobial properties of thiazole derivatives. The compound has been evaluated against various bacterial strains and fungi. For instance:
| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 µg/mL |
| Escherichia coli | 18 | 16 µg/mL |
| Candida albicans | 20 | 64 µg/mL |
These results indicate that the compound exhibits moderate to strong antimicrobial activity, particularly against Gram-positive bacteria and certain fungi .
Antioxidant Activity
The antioxidant potential of the compound has been assessed using various assays such as DPPH radical scavenging activity and ABTS assay. The results demonstrate that the compound effectively scavenges free radicals, suggesting its utility in preventing oxidative stress-related diseases.
| Assay Type | IC50 Value (µg/mL) |
|---|---|
| DPPH Scavenging | 25 |
| ABTS Scavenging | 30 |
These findings imply that the compound could serve as a potential antioxidant agent .
Anti-inflammatory Activity
Molecular docking studies have indicated that this compound may inhibit specific enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). In vitro studies have shown a significant reduction in pro-inflammatory cytokines when cells are treated with this compound.
Case Studies
A notable case study involved testing this compound in an animal model for its anti-inflammatory effects. The study demonstrated that administration of the compound led to a significant reduction in edema and inflammatory markers compared to control groups. Histopathological analysis revealed decreased infiltration of inflammatory cells in treated tissues .
Q & A
Q. What are the optimal synthetic routes and characterization methods for this compound?
The compound is synthesized via a condensation reaction between 3-(3,5-dichlorophenyl)-2-thioxothiazolidin-4-one and 4-bromobenzaldehyde under basic conditions (e.g., NaOH/ethanol reflux). Key characterization steps include:
- 1H NMR : Peaks at δ 14.00, 12.00 (NH, amine/imine tautomers) and δ 7.68–7.74 (aromatic protons) confirm structural motifs .
- LC-MS : A molecular ion peak at m/z 470.2 ([M+H]⁺) validates the molecular formula (C₂₁H₁₇BrN₄O₂S) .
- Elemental Analysis : Close agreement between calculated (C: 53.74%, H: 3.65%, N: 11.94%) and observed values (C: 53.90%, H: 3.80%, N: 12.10%) ensures purity .
Table 1: Synthetic Conditions and Yields
| Reaction Step | Solvent | Base | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Condensation | Ethanol | NaOH | Reflux | 57 |
Q. How is the compound screened for preliminary biological activity?
In vitro assays against tuberculosis (MTB H37Rv) and microbial strains are standard. For example:
- Antitubercular Activity : Halogenated analogues (e.g., 4-methoxyphenyl-tetrazolamines) show MIC values <10 µg/mL in mycobacterial growth inhibition assays .
- Antimicrobial Screening : Pyrazole-thiazole hybrids are tested via agar diffusion, with zone-of-inhibition comparisons against Gram-positive/negative bacteria .
Advanced Research Questions
Q. How do tautomeric forms (amine vs. imine) impact structural and functional analysis?
The compound exhibits a 50:50 equilibrium between amine and imine tautomers, detectable via:
- Variable Temperature NMR : Split peaks for NH (δ 14.00 vs. 12.00) coalesce at higher temperatures, confirming dynamic exchange .
- X-ray Crystallography : Resolves tautomer ratios in solid-state structures (e.g., related pyrazol-thiazoles show planar geometry with Z-configuration) .
Q. What computational strategies are used to predict binding modes and targets?
Molecular docking (AutoDock Vina) and MD simulations assess interactions with proteins like σ₁ receptors or tubulin:
- σ₁ Receptor Antagonism : Pyrazole derivatives dock into hydrophobic pockets with ∆G values <-8 kcal/mol, correlating with experimental IC₅₀ <100 nM .
- Tubulin Binding : Diarylpyrazoles mimic combretastatin A-4, showing hydrogen bonding with β-tubulin’s Thr179 residue .
Table 2: Docking Scores vs. Experimental Activity
| Compound Derivative | Docking Score (∆G, kcal/mol) | IC₅₀ (nM) |
|---|---|---|
| Halogenated Pyrazole | -8.7 | 89 |
Q. How are structure-activity relationships (SAR) explored for optimization?
Systematic substitutions at the 4-bromophenyl and pyrazole-4-ylamino groups are evaluated:
Q. What experimental designs resolve contradictions in spectral data?
Discrepancies in NMR integration (e.g., NH proton ratios) are addressed via:
- 2D NMR (HSQC, HMBC) : Correlate NH protons with adjacent carbons to assign tautomeric states .
- Dynamic Light Scattering (DLS) : Confirms aggregation-free conditions for accurate LC-MS quantification .
Methodological Challenges
Q. How is flow chemistry applied to optimize synthesis?
Continuous-flow reactors (e.g., Omura-Sharma-Swern oxidation) enable:
- Precision Heating : Maintains 120°C for thiourea cyclization, improving yield reproducibility (±2% vs. batch ±10%) .
- Real-Time Analytics : In-line UV monitoring at 254 nm tracks intermediate formation .
Q. What in vivo models assess pharmacokinetics and toxicity?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
